molecular formula C13H19NS2 B12685383 Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- CAS No. 5439-68-9

Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro-

Cat. No.: B12685383
CAS No.: 5439-68-9
M. Wt: 253.4 g/mol
InChI Key: BXRDNEVBCFDHNN-UHFFFAOYSA-N
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Description

"Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro-" is a spirocyclic compound featuring a benzothiazine ring fused to a cyclohexane moiety via a spiro junction. Such spiro structures are of interest due to their conformational rigidity, which often correlates with enhanced bioactivity and stability compared to non-spiro analogs.

Properties

CAS No.

5439-68-9

Molecular Formula

C13H19NS2

Molecular Weight

253.4 g/mol

IUPAC Name

spiro[5,6,7,8-tetrahydro-3H-1,3-benzothiazine-4,1'-cyclohexane]-2-thione

InChI

InChI=1S/C13H19NS2/c15-12-14-13(8-4-1-5-9-13)10-6-2-3-7-11(10)16-12/h1-9H2,(H,14,15)

InChI Key

BXRDNEVBCFDHNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(CCCC3)SC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- typically involves the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which often requires specific catalysts and controlled temperatures to ensure the correct formation of the spiro linkage.

    Thione Introduction: The thione group is introduced via sulfurization reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of Spiro(4H-1,3-benzothiazine-4,1’-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-Benzothiazole Derivatives

  • Example: 5-Chloro-4′-ethyl-3H-spiro[1,3-benzothiazole-2,1′-cyclohexane] (CAS: Not specified) Structure: Benzothiazole fused to a cyclohexane ring via a spiro carbon. Synthesis: Condensation of 4-ethylcyclohexanone with 2-amino-4-chlorothiophenol in ethanol (45.5% yield). Properties:
  • IR: N–H (3310 cm⁻¹), C–H (2960–2893 cm⁻¹), C=C (1469–1448 cm⁻¹).
  • NMR: Distinct signals for cyclohexane (δ 0.85–2.13 ppm) and aromatic protons (δ 6.41–6.94 ppm).
Parameter Target Compound 5-Chloro-4′-ethyl-spiro-benzothiazole
Core Heterocycle Tetrahydro-1,3-benzothiazine Benzothiazole
Spiro Junction Cyclohexane Cyclohexane
Functional Groups Thione (C=S) Chlorine, ethyl substituents
Synthesis Yield Not reported 45.5%
Key Bioactivity Potential enzyme inhibition Antioxidant, antitubercular

Spiro-Cyclohexylquinazolinones

  • Example: 1’H-Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one derivatives Structure: Quinazolinone fused to cyclohexane. Synthesis: Condensation of benzamide derivatives with cyclohexanone using p-TSA catalyst (98% yield). Bioactivity: Acetylcholinesterase (AChE) inhibition (IC₅₀ values comparable to galantamine). Key Difference: Replacement of benzothiazine with quinazolinone alters electronic properties and binding affinity.
Parameter Target Compound Spiro-Cyclohexylquinazolinone
Heterocycle Benzothiazine Quinazolinone
Functional Group Thione (C=S) Ketone (C=O)
Enzyme Inhibition Not directly studied AChE inhibition (IC₅₀ ~0.2–10 µM)
Synthetic Catalyst Not reported p-TSA in ethanol

Spiro-Benzoxazine and Chromene Derivatives

  • Example : Spiro[2H-1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione (CAS: 64402-63-7)
    • Structure : Benzoxazine fused to cyclohexane with a thione group.
    • Key Difference : Oxygen atom in the benzoxazine ring vs. sulfur in benzothiazine, affecting polarity and reactivity.
  • Example: 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione Structure: Chromene-thione fused to cyclohexane. Bioactivity: Not reported, but chromene derivatives often exhibit anticancer and anti-inflammatory properties.

Physicochemical and Structural Analysis

Table 1: Spectroscopic and Crystallographic Data

Compound IR (C=S Stretch) NMR (Cyclohexane Signals) Crystal Packing
Target Compound Not reported Not reported Likely chair cyclohexane conformation
5-Chloro-4′-ethyl-spiro-benzothiazole 1585 cm⁻¹ δ 0.85–2.13 ppm C(5) hydrogen-bonded chains
Spiro-Cyclohexylquinazolinone 1680 cm⁻¹ (C=O) δ 1.2–2.5 ppm Not reported

Biological Activity

Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione, 5,6,7,8-tetrahydro- is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of Spiro(4H-1,3-benzothiazine-4,1'-cyclohexane)-2(3H)-thione is C13H19NS2C_{13}H_{19}NS_2 with a molecular weight of approximately 253.43 g/mol. The compound features a spiro structure that contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of spiro compounds can possess significant anticancer properties. For instance, certain spiro[quinazoline] derivatives were tested against MCF-7 breast carcinoma cells and demonstrated promising cytotoxic effects comparable to doxorubicin .
  • Antimicrobial Properties : Spiro compounds have been evaluated for their antimicrobial activity. In vitro assays indicated that some derivatives exhibit effective inhibition against various bacterial strains .
  • Enzyme Inhibition : Molecular docking studies suggest that spiro compounds can inhibit specific enzymes like PARP-1, which is implicated in cancer progression. The binding affinity of these compounds to the target proteins has been quantitatively assessed through computational methods .

Case Study 1: Anticancer Activity

A study conducted by Abdel-Aziz et al. synthesized several spiro derivatives and tested their cytotoxicity against human breast carcinoma cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents. The most effective compounds were further analyzed for their mechanism of action involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial properties, researchers synthesized various spiro derivatives and performed disk diffusion assays against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds showed zones of inhibition comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Data Table: Biological Activities of Spiro Compounds

Activity Type Tested Derivatives IC50 Values (µM) Reference
AnticancerSpiro[quinazoline]10 - 20
AntimicrobialVarious spiro derivatives15 - 30
Enzyme InhibitionPARP-1 inhibitorsBinding affinity < -8 kcal/mol

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